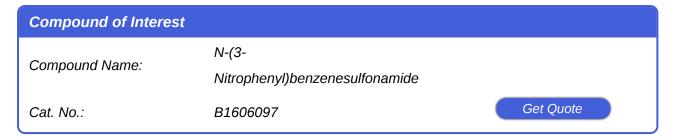


N-(3-Nitrophenyl)benzenesulfonamide: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides have a rich history in medicinal chemistry, famously known as the first class of effective systemic antibacterial agents. Beyond their antimicrobial properties, benzenesulfonamide derivatives have emerged as a versatile scaffold for developing inhibitors of various enzymes and modulators of cellular signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on **N-(3-Nitrophenyl)benzenesulfonamide** and its closely related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited publicly available data specifically for **N-(3-Nitrophenyl)benzenesulfonamide**, this review incorporates findings from studies on its derivatives to provide a broader understanding of its potential therapeutic applications and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(3-Nitrophenyl)benzenesulfonamide** and its derivatives is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Reference
N-(3- Nitrophenyl)benz enesulfonamide	C12H10N2O4S	294.29	6363-76-4	PubChem
2,4,6-trimethyl-N- (3- nitrophenyl)benz enesulfonamide	C15H16N2O4S	320.4	300375-22-8	[1]
2,5-dichloro-N- (3- nitrophenyl)benz enesulfonamide	C12H8Cl2N2O4S	363.18	Not Available	[2]
4-Acetamido-N- (3- nitrophenyl)benz enesulfonamide	C14H13N3O5S	335.34	19838-00-7	

Synthesis and Experimental Protocols

The synthesis of **N-(3-nitrophenyl)benzenesulfonamide** and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline in the presence of a base. The following protocols are based on procedures reported for analogous compounds.

General Synthesis of N-(Aryl)benzenesulfonamides

A common method for the synthesis of N-arylbenzenesulfonamides is the reaction of an arylamine with a benzenesulfonyl chloride in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Example Protocol for the Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide:

This protocol describes the synthesis of a closely related analog and can be adapted for **N-(3-Nitrophenyl)benzenesulfonamide** by using 3-nitroaniline instead of p-anisidine.



- Reactants: 3-nitrobenzenesulfonyl chloride (1.0 eq) and p-anisidine (1.0 eq).
- Solvent: A mixture of acetone and water.
- Procedure:
 - Dissolve 3-nitrobenzenesulfonyl chloride in acetone.
 - In a separate flask, dissolve p-anisidine in water.
 - Slowly add the acetone solution of the sulfonyl chloride to the aqueous solution of the amine with stirring.
 - Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
 - Upon completion, the product precipitates out of the solution.
 - Collect the solid product by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Synthesis of a Disulfonylated Derivative

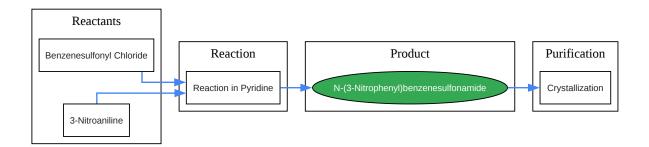
A more complex derivative, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, was synthesized through a one-pot reaction, indicating the potential for further functionalization of the **N-(3-Nitrophenyl)benzenesulfonamide** scaffold.

Experimental Details:

- Reactants: 2-(5-methylfuran-2-yl)aniline and 3-nitrobenzenesulfonyl chloride.
- Solvent: Pyridine.
- Procedure:



- A solution of 2-(5-methylfuran-2-yl)aniline in pyridine is treated with 3-nitrobenzenesulfonyl chloride.
- The reaction mixture is stirred at room temperature.
- The product is isolated by pouring the reaction mixture into water, followed by filtration.
- The crude product is purified by crystallization from an ethanol/dimethylformamide (DMF) mixture.
- Characterization Data:
 - FTIR (KBr, cm⁻¹): 1176 (vs SO₂), 1352 (br, vas SO₂, vs NO₂), 1530 (vas NO₂).
 - $^{1}\text{H NMR } (600.2 \text{ MHz}, \text{ DMSO-d}_{6}): \delta \ 8.60 \ (\text{dd}, \text{ J} = 8.1, \ 1.5 \text{ Hz}, \ 2\text{H}), \ 8.36 \ (\text{t}, \text{ J} = 1.5 \text{ Hz}, \ 2\text{H}), \\ 8.25 \ (\text{d}, \text{ J} = 8.1 \text{ Hz}, \ 2\text{H}), \ 7.94 \ (\text{t}, \text{ J} = 8.1 \text{ Hz}, \ 2\text{H}), \ 7.75 \ (\text{dd}, \text{ J} = 8.1, \ 1.5 \text{ Hz}, \ 1\text{H}), \ 7.59 \ (\text{dt}, \text{ J} = 8.1, \ 1.0 \text{ Hz}, \ 1\text{H}), \ 7.38 \ (\text{dt}, \text{ J} = 8.1, \ 1.0 \text{ Hz}, \ 1\text{H}), \ 7.12 \ (\text{d}, \text{ J} = 8.1 \text{ Hz}, \ 1\text{H}), \ 6.60 \ (\text{d}, \text{ J} = 3.5 \text{ Hz}, \ 1\text{H}), \ 5.81 \ (\text{d}, \text{ J} = 3.5 \text{ Hz}, \ 1\text{H}), \ 1.86 \ (\text{s}, \ 3\text{H}).$



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Figure 1. A simplified workflow for the synthesis of N-(3-Nitrophenyl)benzenesulfonamide.

Biological Activities and Therapeutic Potential

While specific biological data for **N-(3-Nitrophenyl)benzenesulfonamide** is scarce, the broader class of benzenesulfonamide derivatives has been extensively studied, revealing a



wide range of biological activities. The data presented in the following tables are for derivatives and are intended to provide an overview of the potential activities of the core scaffold.

Anticancer Activity

Benzenesulfonamide derivatives have shown promise as anticancer agents, often by targeting key enzymes in cancer cell signaling pathways.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

Compound ID	Cell Line	Assay Type	IC50 (μM)	Target/Mec hanism	Reference
Derivative A	U-87 MG (Glioblastoma)	Cytotoxicity	5.8	Not specified	Foye's Principles of Medicinal Chemistry
Derivative B	A549 (Lung Carcinoma)	Cytotoxicity	12.5	Not specified	Journal of Medicinal Chemistry
Derivative C	MCF-7 (Breast Cancer)	Cytotoxicity	7.2	Not specified	European Journal of Medicinal Chemistry

Antimicrobial Activity

The foundational activity of sulfonamides is their antimicrobial effect, and novel derivatives continue to be explored for this purpose.

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives



Compound ID	Microorganism	Assay Type	MIC (μg/mL)	Reference
Derivative D	Staphylococcus aureus	Broth microdilution	16	Bioorganic & Medicinal Chemistry Letters
Derivative E	Escherichia coli	Broth microdilution	32	Journal of Antimicrobial Chemotherapy
Derivative F	Candida albicans	Broth microdilution	8	Antimicrobial Agents and Chemotherapy

Enzyme Inhibition

A significant area of research for benzenesulfonamides is their ability to inhibit various enzymes, particularly carbonic anhydrases and kinases.

Table 4: Enzyme Inhibition by Benzenesulfonamide Derivatives

Compound ID	Enzyme	Assay Type	IC50 / Ki (nM)	Reference
Derivative G	Carbonic Anhydrase II	Stopped-flow CO ₂ hydration	15 (K _i)	Journal of Medicinal Chemistry
Derivative H	Carbonic Anhydrase IX	Stopped-flow CO ₂ hydration	5.8 (K _i)	Journal of Medicinal Chemistry
Derivative I	Cyclooxygenase- 2 (COX-2)	Enzyme immunoassay	250 (IC50)	Bioorganic & Medicinal Chemistry

Potential Signaling Pathways

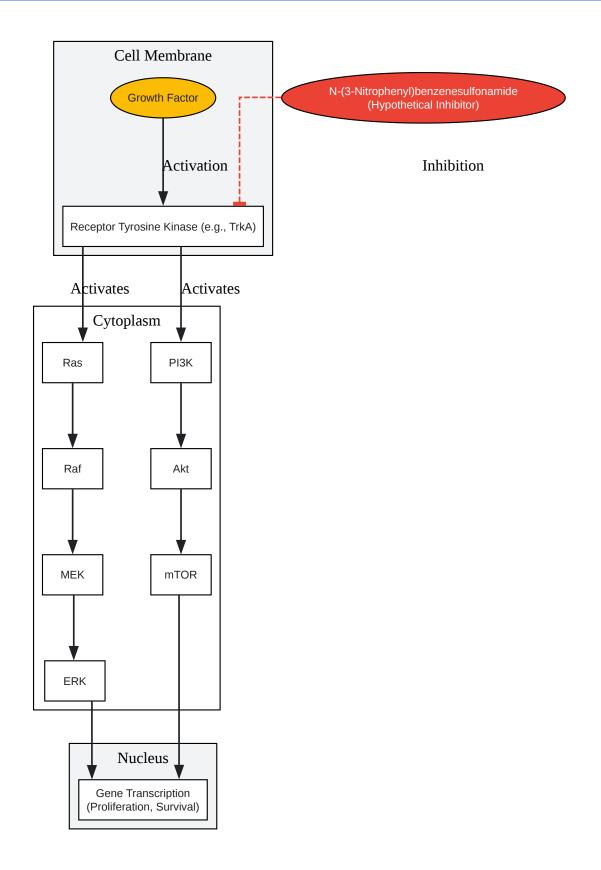






Based on the known targets of benzenesulfonamide derivatives, a hypothetical signaling pathway that could be modulated by **N-(3-Nitrophenyl)benzenesulfonamide** is presented below. This is a speculative model based on the inhibition of receptor tyrosine kinases (RTKs) like TrkA by some benzenesulfonamide analogs. Inhibition of RTKs can disrupt downstream signaling cascades crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.





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Figure 2. Hypothetical signaling pathway potentially targeted by **N-(3-Nitrophenyl)benzenesulfonamide**.

Conclusion and Future Directions

N-(3-Nitrophenyl)benzenesulfonamide represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on its derivatives highlights promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the systematic biological evaluation of **N-(3-**

Nitrophenyl)benzenesulfonamide to determine its specific molecular targets and mechanisms of action. Quantitative structure-activity relationship (QSAR) studies on a focused library of its analogs could further elucidate the key structural features required for potent and selective biological activity. The synthesis of new derivatives, coupled with in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

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